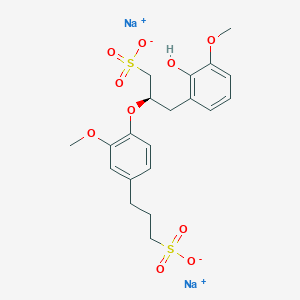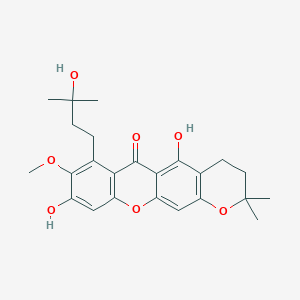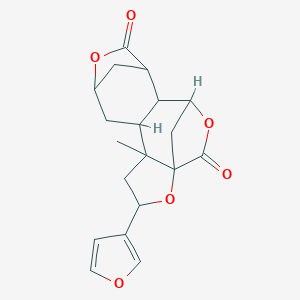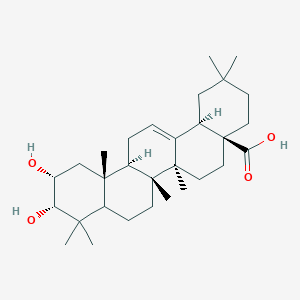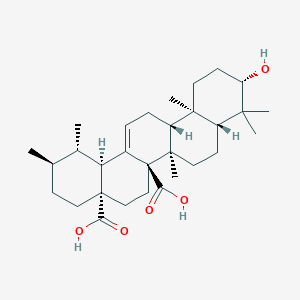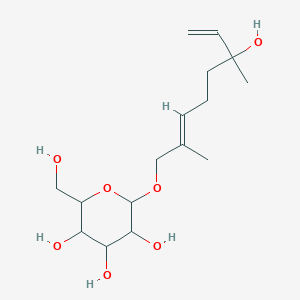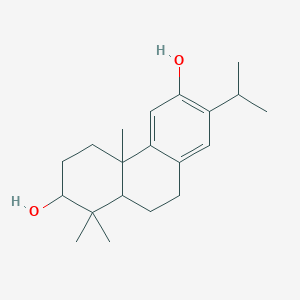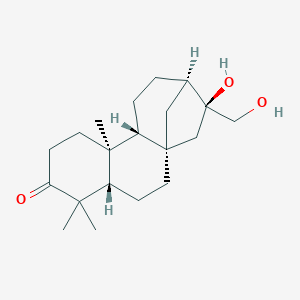
ent-16S,17-Dihydroxykauran-3-one
Vue d'ensemble
Description
Ent-16S,17-Dihydroxykauran-3-one is a diterpenoid, which can be isolated from the roots of Euphorbia ebracteolata . It holds immense potential in scientific research and offers a wide range of applications, from drug development to environmental studies.
Molecular Structure Analysis
The molecular weight of ent-16S,17-Dihydroxykauran-3-one is 320.47, and its formula is C20H32O3 . The structure classification falls under Terpenoids Diterpenoids .Physical And Chemical Properties Analysis
The boiling point of ent-16S,17-Dihydroxykauran-3-one is 460℃ at 760mmHg . It’s recommended to store the product under the recommended conditions in the Certificate of Analysis .Applications De Recherche Scientifique
-
Application in Organic Chemistry and Biochemistry
- Summary of Application : The compound ent-16S,17-Dihydroxykauran-3-one is a type of kaurane diterpene . Kaurane diterpenes are used in organic chemistry for the functionalization of natural products containing unactivated carbons . They can be isolated in large amounts from several plant species and have been associated with a myriad of biological activities .
- Methods of Application : The production of more polar derivatives from kaurane diterpenes has been achieved mostly through the use of fungal biotransformations . For example, the biotransformation of the compound ent-kaur-16-en-19-ol with C. aphidicola was able to generate two products: ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol .
- Results or Outcomes : The biotransformation resulted in the hydroxylation of nearly all carbon atoms of the kaurane molecule, many of them carried out stereoselectively, as well as ring rearrangements, among other chemical modifications .
-
Application in Pharmacology
-
Application in Organic Chemistry and Biochemistry
- Summary of Application : The compound ent-16S,17-Dihydroxykauran-3-one is a type of kaurane diterpene . Kaurane diterpenes are used in organic chemistry for the functionalization of natural products containing unactivated carbons . They can be isolated in large amounts from several plant species and have been associated with a myriad of biological activities .
- Methods of Application : The production of more polar derivatives from kaurane diterpenes has been achieved mostly through the use of fungal biotransformations . For example, the biotransformation of the compound ent-kaur-16-en-19-ol with C. aphidicola was able to generate two products: ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol .
- Results or Outcomes : The biotransformation resulted in the hydroxylation of nearly all carbon atoms of the kaurane molecule, many of them carried out stereoselectively, as well as ring rearrangements, among other chemical modifications .
-
Application in Plant Biology
- Summary of Application : The poplar diterpene synthases PtTPS17, PtTPS19, and PtTPS20 contribute to the production of ent-kaurene and 16α-hydroxy-ent-kaurane in poplar . While ent-kaurene most likely serves as the universal precursor for gibberellins, the function of 16α-hydroxy-ent-kaurane in poplar is not known yet .
- Results or Outcomes : The function of 16α-hydroxy-ent-kaurane in poplar is not known yet .
-
Application in Organic Chemistry and Biochemistry
- Summary of Application : The compound ent-16S,17-Dihydroxykauran-3-one is a type of kaurane diterpene . Kaurane diterpenes are used in organic chemistry for the functionalization of natural products containing unactivated carbons . They can be isolated in large amounts from several plant species and have been associated with a myriad of biological activities .
- Methods of Application : The production of more polar derivatives from kaurane diterpenes has been achieved mostly through the use of fungal biotransformations . For example, the biotransformation of the compound ent-kaur-16-en-19-ol with C. aphidicola was able to generate two products: ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol .
- Results or Outcomes : The biotransformation resulted in the hydroxylation of nearly all carbon atoms of the kaurane molecule, many of them carried out stereoselectively, as well as ring rearrangements, among other chemical modifications .
-
Application in Plant Biology
- Summary of Application : The poplar diterpene synthases PtTPS17, PtTPS19, and PtTPS20 contribute to the production of ent-kaurene and 16α-hydroxy-ent-kaurane in poplar . While ent-kaurene most likely serves as the universal precursor for gibberellins, the function of 16α-hydroxy-ent-kaurane in poplar is not known yet .
- Results or Outcomes : The function of 16α-hydroxy-ent-kaurane in poplar is not known yet .
Safety And Hazards
Propriétés
IUPAC Name |
(1S,4S,9S,10R,13R,14S)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-15,21,23H,4-12H2,1-3H3/t13-,14-,15+,18-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDUJZZNNBJFAB-XYYNDNLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929108 | |
| Record name | 16,17-Dihydroxykauran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diterpene | |
CAS RN |
135683-73-7 | |
| Record name | Kauran-3-one, 16,17-dihydroxy-, (16alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135683737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,17-Dihydroxykauran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



